2-Ethoxy-6-fluorobenzaldehyde
Description
2-Ethoxy-6-fluorobenzaldehyde is an organic compound with the molecular formula C₉H₉FO₂ and a molecular weight of 168.17 g/mol . It is a derivative of benzaldehyde, where the benzene ring is substituted with an ethoxy group at the second position and a fluorine atom at the sixth position. This compound is used in various chemical syntheses and research applications due to its unique chemical properties.
Properties
IUPAC Name |
2-ethoxy-6-fluorobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-2-12-9-5-3-4-8(10)7(9)6-11/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZCPJWEAMDEKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC=C1)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82129-45-1 | |
| Record name | 2-ethoxy-6-fluorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxy-6-fluorobenzaldehyde can be synthesized from 2-fluoro-6-hydroxybenzaldehyde through a reaction with iodoethane . The reaction typically involves the use of a base such as potassium carbonate to facilitate the substitution of the hydroxyl group with an ethoxy group. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-6-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
Oxidation: 2-Ethoxy-6-fluorobenzoic acid.
Reduction: 2-Ethoxy-6-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethoxy-6-fluorobenzaldehyde is used in a variety of scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a starting material for the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-ethoxy-6-fluorobenzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modification of their activity. The ethoxy and fluorine substituents can influence the compound’s reactivity and binding affinity through electronic and steric effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzaldehyde: Lacks the ethoxy group, making it less sterically hindered.
2-Ethoxybenzaldehyde: Lacks the fluorine atom, resulting in different electronic properties.
6-Fluorobenzaldehyde: Lacks the ethoxy group, affecting its reactivity and solubility.
Uniqueness
2-Ethoxy-6-fluorobenzaldehyde is unique due to the presence of both the ethoxy and fluorine substituents, which confer distinct electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Biological Activity
2-Ethoxy-6-fluorobenzaldehyde is an organic compound characterized by the molecular formula and a molecular weight of 168.17 g/mol. It is a derivative of benzaldehyde, with an ethoxy group at the second position and a fluorine atom at the sixth position of the benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its unique structural properties and potential biological activities.
This compound can be synthesized through several methods, primarily involving the reaction of 2-fluoro-6-hydroxybenzaldehyde with iodoethane. The synthetic routes can vary in terms of reagents and conditions, impacting the yield and purity of the final product.
Chemical Reactions
The compound is known to undergo various chemical reactions:
- Oxidation : The aldehyde group can be oxidized to form 2-Ethoxy-6-fluorobenzoic acid.
- Reduction : It can be reduced to yield 2-Ethoxy-6-fluorobenzyl alcohol.
- Substitution : The fluorine atom can be replaced with other functional groups via nucleophilic aromatic substitution reactions.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modifying their activity. The presence of both the ethoxy and fluorine substituents enhances the compound's reactivity and binding affinity through electronic and steric effects.
Case Studies
- Antimicrobial Activity : A study highlighted that fluorinated benzaldehydes possess enhanced lipophilicity, which may improve their ability to penetrate cell membranes and exert antimicrobial effects. Compounds with similar structures have been shown to interact effectively with bacterial enzymes.
- Anticancer Potential : Research on halogenated benzaldehydes suggests that they may inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival. For instance, fluorinated compounds have been linked to apoptosis induction in cancer cells.
- Enzyme Inhibition : Studies indicate that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially altering drug metabolism or enhancing therapeutic efficacy.
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Structural Features | Key Differences |
|---|---|---|
| 2-Fluorobenzaldehyde | Lacks ethoxy group | Less sterically hindered |
| 2-Ethoxybenzaldehyde | Lacks fluorine atom | Different electronic properties |
| 6-Fluorobenzaldehyde | Lacks ethoxy group | Affects reactivity and solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
